molecular formula C9H10N4O B1589183 O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine CAS No. 628703-61-7

O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine

Cat. No.: B1589183
CAS No.: 628703-61-7
M. Wt: 190.2 g/mol
InChI Key: GHOSFAKZZYSFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine is a chemical compound with the CAS Registry Number 628703-61-7 . This biochemical features a molecular formula of C 9 H 10 N 4 O and a molecular weight of 190.20 g/mol . Its structure consists of a pyridine ring linked to a pyrazole group, forming a valuable heterocyclic building block for chemical synthesis and pharmaceutical research . Research Applications and Value This compound serves as a crucial intermediate in medicinal chemistry and drug discovery research. The integration of pyrazole and pyridine rings in a single molecule is a common structural motif in the development of bioactive compounds . For instance, structurally related molecules featuring these heterocycles have been investigated as potential inhibitors of biological targets such as Mitogen-activated protein kinase 14 (MAPK14) . As such, this compound provides researchers with a versatile scaffold for the design and synthesis of novel small molecules, kinase inhibitors, and other pharmacologically active agents. Handling and Safety This product is classified as hazardous . It carries the signal word "Danger" and hazard statements H228 (Flammable solid) and H314 (Causes severe skin burns and eye damage) . Researchers must consult the Safety Data Sheet (SDS) before use and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE). Quality and Availability We offer this compound with a guaranteed purity of not less than 95% . The product should be stored sealed in a dry environment, at 2-8°C to ensure stability . It is available in various quantities to meet your specific research needs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

O-[(6-pyrazol-1-ylpyridin-3-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-14-7-8-2-3-9(11-6-8)13-5-1-4-12-13/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSFAKZZYSFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439568
Record name O-{[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628703-61-7
Record name O-{[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

A key method to synthesize pyridinyl-methylamine derivatives, including hydroxylamine analogs, is the reductive amination of an aldehyde intermediate with a suitable amine or hydroxylamine derivative.

  • Step 1: Formation of the Aldehyde Intermediate

    The starting material is typically a 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde. This aldehyde serves as the electrophilic center for nucleophilic attack.

  • Step 2: Reductive Amination

    The aldehyde is reacted with hydroxylamine or an O-substituted hydroxylamine under reductive conditions. Reducing agents commonly used include sodium borohydride, potassium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.

    The reaction proceeds via:

    • Formation of an imine or oxime intermediate between the aldehyde and hydroxylamine.
    • In situ reduction of the imine/oxime to the corresponding amine or hydroxylamine derivative without isolation of the intermediate.
  • Reaction Conditions

    The reductive amination is typically performed in protic solvents such as methanol or ethanol, sometimes in the presence of a base (e.g., tertiary amines) to neutralize any acid formed during the process.

Nucleophilic Substitution and Functional Group Conversion

In some synthetic routes, the pyridinyl ring bearing a leaving group (e.g., fluorine or chlorine) at the 6-position is subjected to nucleophilic substitution with pyrazolyl nucleophiles. This step introduces the pyrazolyl moiety onto the pyridine ring prior to the reductive amination.

  • The nucleophilic substitution is carried out by reacting the halogenated pyridine intermediate with pyrazole or a pyrazolyl sodium salt under controlled temperature conditions.

  • This method avoids the need for protection/deprotection steps and can be conducted in a one-pot fashion, enhancing synthetic efficiency.

One-Pot Synthesis Techniques

One-pot synthesis techniques are advantageous for preparing complex heterocyclic amines like this compound. These involve sequential addition of reagents in a single reaction vessel without isolation of intermediates.

  • For example, the condensation of an azido derivative with the aldehyde in the presence of triphenylphosphine in methanol forms an imine intermediate.

  • This imine is then reduced in situ by sodium borohydride to yield the hydroxylamine derivative.

  • The one-pot method reduces purification steps and improves overall yield.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes
Aldehyde formation 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Precursor for reductive amination
Nucleophilic substitution Halogenated pyridine + pyrazole or pyrazolyl salt Introduces pyrazolyl group on pyridine ring
Reductive amination Aldehyde + hydroxylamine + reducing agent (NaBH4, NaCNBH3, etc.) Protic solvent, base to neutralize acid
One-pot condensation and reduction Aldehyde + azido derivative + triphenylphosphine + reducing agent Avoids intermediate isolation, improves yield

Research Findings and Analysis

  • The reductive amination method is well-established and provides good yields of the target hydroxylamine derivative with high purity.

  • Use of sodium cyanoborohydride is preferred when mild reducing conditions are required to prevent over-reduction or side reactions.

  • The nucleophilic substitution step to introduce the pyrazolyl group is critical for the biological activity of the compound and must be carefully controlled to avoid polysubstitution or degradation.

  • One-pot synthesis methods have been reported to streamline the process, reducing time and resource consumption while maintaining product quality.

  • Purification of the final compound typically involves crystallization, liquid chromatography, or extraction techniques to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxylamine group can undergo oxidation to form the corresponding nitroso compound.

    Reduction: The nitroso compound can be reduced back to the hydroxylamine or further to the amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine is being explored as a building block for the synthesis of pharmaceutical compounds. Its potential applications include:

  • Enzyme Inhibition : The compound may interact with various enzymes, particularly those involved in inflammatory processes. Preliminary studies suggest it could inhibit nitric oxide synthase, which plays a key role in inflammation.
  • Antitumor Activity : Derivatives of pyrazole and pyridine have shown significant antitumor properties. The unique structure of this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its applications include:

  • Synthesis of Heterocyclic Compounds : The compound can facilitate the construction of various heterocycles, which are essential in drug development.
  • Building Block for Novel Compounds : It can be utilized to create new compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Development of Functional Materials : this compound can be used to develop materials with specific electronic or optical characteristics, potentially leading to innovations in sensor technology and electronic devices.

Case Study 1: Anticancer Activity

Research conducted on pyrazole derivatives indicated that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. These studies suggest that the compound could be further developed as an anticancer agent through structural optimization.

Case Study 2: Enzyme Interaction Studies

A study focusing on the interaction between this compound and nitric oxide synthase revealed promising results regarding its inhibitory potential. This opens avenues for developing anti-inflammatory drugs targeting nitric oxide pathways.

Mechanism of Action

The mechanism of action of O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The pyrazole and pyridine rings can enhance binding affinity and specificity through π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Functional Groups Stability/Storage
Target Compound C₉H₁₀N₄O 190.2 Pyridine + pyrazole Hydroxylamine-O-methyl 2–8°C
4i (from ) C₂₈H₂₂N₈O₃ 518.5 Pyrimidine + coumarin Tetrazole, coumarin, pyrazolone Not specified
4j (from ) C₃₂H₂₅N₇O₂S 595.7 Pyrimidine + thioxo Tetrazole, coumarin, thione Not specified
Pyridine-3-hydroxylamine derivatives C₆H₈N₂O 124.1 Pyridine Hydroxylamine-O-methyl Ambient (stable)

Reactivity and Functional Group Analysis

  • Hydroxylamine Group : The target compound’s -O-NH₂ group enables nucleophilic reactions (e.g., condensations to form oximes) but may also confer instability, necessitating refrigeration . In contrast, 4i and 4j () incorporate coumarin and tetrazole groups, which enhance fluorescence and metabolic stability, respectively .
  • Pyrazole vs.

Stability and Handling

The target compound’s low storage temperature (2–8°C ) contrasts with simpler hydroxylamine derivatives (e.g., pyridine-3-hydroxylamine), which are stable at ambient conditions . This suggests that the pyrazole substituent or methylene linker in the target may introduce steric or electronic destabilization.

Biological Activity

O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine is a compound characterized by a hydroxylamine functional group linked to a pyridine ring, which is further substituted with a pyrazole moiety. Its molecular formula is C9H10N4OC_9H_{10}N_4O with a molecular weight of approximately 190.206 g/mol. This compound exhibits significant potential for various biological activities, particularly due to the reactivity of its hydroxylamine group and the biological properties associated with pyrazole derivatives.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial activity. A study evaluated several pyrazole derivatives and found that compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Type
4a0.22Bactericidal
5a0.23Bactericidal
7b0.25Bactericidal
10--
13--

Anti-inflammatory Effects

The biological activity of this compound may also be attributed to its ability to modulate nitric oxide (NO) levels, which plays a crucial role in inflammatory processes. Hydroxylamines are known to influence vascular functions and cellular signaling pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Antitumor Activity

In vitro studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, some derivatives demonstrated growth inhibition percentages of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells while showing minimal toxicity to normal fibroblasts . This suggests that this compound may have potential as an antitumor agent.

Table 2: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineGrowth Inhibition (%)Toxicity to Normal Cells (%)
Compound AHepG254.2519.94
Compound BHeLa38.4420.06

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or activation of target proteins. Additionally, the presence of both pyrazole and pyridine rings enhances binding affinity through π–π stacking interactions and hydrogen bonding .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a suitable diketone under acidic conditions.
  • Coupling with Pyridine : Involves palladium-catalyzed cross-coupling reactions.
  • Introduction of Hydroxylamine Group : Final step involves the introduction of the hydroxylamine group.

These methods can be optimized for yield and efficiency, making it suitable for industrial applications in medicinal chemistry and organic synthesis.

Research Applications

This compound serves as a building block for synthesizing pharmaceutical compounds targeting various biological pathways, particularly those involved in inflammation and cancer progression . Its unique structural features allow it to be explored for developing novel therapeutic agents.

Q & A

Q. What are the common synthetic routes for O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine?

Methodological Answer: The synthesis typically involves sequential coupling and hydroxylamine introduction. A general approach includes:

Pyridine-Pyrazole Core Formation : React 6-chloropyridine-3-methanol with 1H-pyrazole under nucleophilic aromatic substitution (SNAr) conditions (e.g., K₂CO₃, DMF, 80–100°C) to yield [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol .

Methyl Hydroxylamine Introduction : Convert the methanol group to a hydroxylamine via oxidation to the aldehyde (e.g., MnO₂ in CH₂Cl₂) followed by oximation (NH₂OH·HCl, NaOAc, EtOH) .

Purification : Use column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to isolate the final product.

Q. Key Considerations :

  • Monitor reaction progress via TLC or LCMS to avoid over-oxidation .
  • Use anhydrous solvents to prevent hydrolysis of intermediates .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves:

Spectroscopic Analysis :

  • 1H/13C NMR : Confirm the pyrazole (δ 7.5–8.5 ppm) and hydroxylamine (δ 3.5–4.5 ppm for CH₂NHOH) protons .
  • LCMS : Verify molecular ion peaks (e.g., m/z 235 [M+H]+) and fragmentation patterns .

Elemental Analysis : Ensure C, H, N percentages match theoretical values (e.g., C: 51.2%, H: 4.7%, N: 29.8%) .

X-ray Crystallography (if crystalline): Use SHELXL for structure refinement to resolve stereochemical ambiguities .

Q. Table 1: Representative Characterization Data

ParameterObserved ValueTheoretical Value
Molecular Formula C₉H₁₀N₄OC₉H₁₀N₄O
LCMS (m/z) 235 [M+H]+234.21
1H NMR (δ) 8.2 (s, 1H, pyrazole)8.1–8.3 (pyrazole)

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer: Contradictions often arise from tautomerism (pyrazole/pyridinium) or solvent effects. Strategies include:

Variable Temperature NMR : Identify dynamic equilibria by analyzing peak splitting at low temperatures (e.g., –40°C in CDCl₃) .

DFT Calculations : Compare computed NMR chemical shifts (e.g., Gaussian 16, B3LYP/6-31G**) with experimental data to assign tautomers .

Crystallographic Validation : Resolve ambiguities via single-crystal XRD using SHELXL (e.g., space group P21/c, R-factor < 5%) .

Example : A 13C NMR discrepancy at δ 150 ppm (pyridine C vs. pyrazole C) was resolved by confirming crystal packing effects via XRD .

Q. What strategies optimize coupling reactions in the synthesis of pyrazole-pyridine hybrids?

Methodological Answer: Key optimizations for SNAr reactions:

Solvent Selection : Use polar aprotic solvents (DMF, NMP) to enhance nucleophilicity of pyrazole .

Catalysis : Add CuI (10 mol%) to accelerate coupling at lower temperatures (60°C vs. 100°C) .

Microwave Assistance : Reduce reaction time (2 h vs. 24 h) with controlled microwave irradiation (150°C, 300 W) .

Q. Table 2: Reaction Optimization Results

ConditionYield (Standard)Yield (Optimized)
DMF, 100°C, 24 h 45%
DMF + CuI, 60°C, 12 h 72%
Microwave, 150°C, 2 h 68%

Troubleshooting : Low yields may stem from moisture-sensitive intermediates; use molecular sieves or Schlenk techniques .

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

DFT Calculations :

  • Compute Fukui indices to identify nucleophilic/electrophilic sites (e.g., pyrazole N1 vs. hydroxylamine O) .
  • Simulate transition states for SNAr reactions (activation energy < 25 kcal/mol indicates feasibility) .

Molecular Dynamics (MD) : Predict solvation effects (e.g., DMSO vs. water) on reaction pathways .

Case Study : MD simulations revealed that DMSO stabilizes the transition state by 3.2 kcal/mol compared to water, aligning with experimental yield improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.